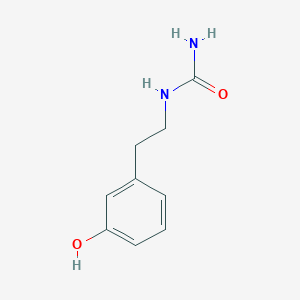

1-(3-Hydroxyphenethyl)urea

Description

Significance of Substituted Urea (B33335) Derivatives in Chemical Biology

The urea functional group is a cornerstone in the design of bioactive compounds, appearing in a wide array of clinically approved therapies. acs.org Substituted urea derivatives are of paramount importance in chemical biology and medicinal chemistry due to their unique structural and physicochemical properties. acs.orgnih.gov The urea moiety features two amine groups joined by a carbonyl functional group, making it the simplest diamide (B1670390) of carbonic acid. wikipedia.org This structure is planar in its solid crystalline state. wikipedia.org

A key feature of the urea group is its ability to act as both a hydrogen bond donor and acceptor, which allows it to form stable hydrogen bonds with various biological targets like proteins, enzymes, and receptors. nih.govresearchgate.net These interactions are crucial for stabilizing ligand-receptor complexes and recognizing bioactive sites. nih.gov This capacity for hydrogen bonding plays a significant role in a drug's aqueous solubility and permeability. researchgate.net

Overview of Phenethyl and Hydroxyphenyl Moieties in Bioactive Compounds

The phenethyl and hydroxyphenyl groups are prevalent structural motifs in a multitude of bioactive compounds, contributing significantly to their biological activities.

The phenethyl moiety , a derivative of 2-phenethylamine, is a critical building block in medicinal chemistry. researchgate.net Its structure is found in numerous natural bioactive compounds and nitrogen-containing drugs. researchgate.net A significant characteristic of many phenethylamines is their ability to cross the blood-brain barrier, making them particularly interesting for developing therapies targeting the central nervous system. researchgate.net The simple chemical structure of phenethyl groups has inspired the synthesis of many derivatives with a wide range of biological properties, including neuroprotective, antiviral, and anticancer activities. mdpi.com Research into phenethyl-based compounds includes their use as building blocks for more complex bioactive molecules and as potential anticancer and antimicrobial agents. nih.govsmolecule.com

The hydroxyphenyl moiety , particularly in its phenolic form, is also a popular pharmacophore in drug design. nih.gov It is recognized as an important zinc-binding group and is a key feature in many carbonic anhydrase inhibitors. nih.gov The inclusion of hydroxyphenyl groups can be essential for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADMET) properties. mdpi.com Compounds containing this moiety have been investigated for a variety of therapeutic purposes. For example, derivatives with a p-hydroxyphenyl group have been designed as Vitamin D receptor antagonists. nih.gov Furthermore, some hydroxyphenyl derivatives have shown potent inhibitory activity against enzymes like acetylcholinesterase. nih.gov Research has also been conducted on hydroxyphenyl pyridine (B92270) derivatives as potential inhibitors for targets involved in cancer and rheumatoid arthritis treatment. tandfonline.com

Rationale for Investigating 1-(3-Hydroxyphenethyl)urea in Academic Contexts

The academic investigation of 1-(3-Hydroxyphenethyl)urea, which has the CAS number 1445847-84-6, is driven by the strategic combination of its three core components: the urea linker, the phenethyl scaffold, and the hydroxyphenyl group. cymitquimica.com The rationale for its study stems from the established biological significance of each part and the potential for synergistic or novel activities when combined.

Research into closely related N-(Hydroxyphenethyl)urea compounds has provided a strong impetus for exploring derivatives like 1-(3-Hydroxyphenethyl)urea. Studies have demonstrated that phenolic acid phenethyl urea derivatives can exhibit significant biological effects. For instance, certain synthetic compounds in this class have been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines in cell cultures, suggesting anti-inflammatory potential. researchgate.netnih.gov Another study found that a phenethyl urea derivative could protect osteoblastic cells from irradiation-induced damage by modulating the intracellular redox state, indicating radioprotective properties. nih.gov Additionally, chloroquine (B1663885) urea derivatives featuring a hydroxyphenethyl moiety have shown antitumor activity at micromolar concentrations in human cancer cell lines. srce.hr

These findings in related structures provide a compelling basis for the synthesis and biological evaluation of 1-(3-Hydroxyphenethyl)urea. By systematically altering the substitution patterns and functional groups on the core scaffold, researchers can conduct structure-activity relationship (SAR) studies. Investigating 1-(3-Hydroxyphenethyl)urea allows scientists to probe how the specific placement of the hydroxyl group at the meta-position of the phenyl ring influences the molecule's interaction with biological targets, compared to its ortho- or para-substituted analogs or dihydroxy-derivatives. Such research is fundamental to academic drug discovery, aiming to identify novel compounds with improved potency, selectivity, and therapeutic potential.

Research Findings on Related N-(Hydroxyphenethyl)urea Compounds

| Compound | Reported Biological Activity | Research Context | Citation(s) |

| (E)-1-(3,4-dihydroxystyryl)-3-(4-hydroxyphenethyl)urea | Anti-inflammatory; inhibited production of nitric oxide and pro-inflammatory cytokines. | Investigation of phenolic acid phenethyl urea compounds in lipopolysaccharide-stimulated macrophage cells. | researchgate.netnih.gov |

| (E)-1-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxystyryl)urea | Radioprotective; protected osteoblastic cells from irradiation-induced damage. | Examination of synthetic phenethyl urea compounds in preventing cellular damage in MC3T3-E1 osteoblastic cells. | nih.gov |

| 1-{4-[(7-Chloroquinolin-4-yl)amino]butyl}-3-(4-hydroxyphenethyl)urea | Antitumor activity in vitro. | Synthesis and testing of antiproliferative activity of chloroquine urea derivatives against human cancer cell lines. | srce.hr |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyphenyl)ethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-9(13)11-5-4-7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H3,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJKIWMQIZJLFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Hydroxyphenethyl Urea and Analogs

General Synthetic Strategies for Disubstituted Urea (B33335) Linkage Formation

The creation of a disubstituted urea, such as 1-(3-hydroxyphenethyl)urea, fundamentally involves the formation of a carbonyl group double-bonded to two nitrogen atoms, each bearing a substituent. Two of the most prevalent and versatile methods to achieve this are isocyanate-amine coupling reactions and the Curtius rearrangement.

Isocyanate-Amine Coupling Reactions for Urea Synthesis

A highly efficient and widely employed method for the synthesis of unsymmetrical ureas is the reaction between an isocyanate and a primary or secondary amine. organic-chemistry.orgresearchgate.net In the context of 1-(3-hydroxyphenethyl)urea, this would involve the reaction of 3-hydroxyphenethylamine with an appropriate isocyanate precursor or the reaction of a phenethyl isocyanate with ammonia (B1221849). A common approach involves the in situ generation of an isocyanate from a corresponding amine, which then reacts with another amine to form the urea. For instance, the synthesis of a related compound, 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea, was achieved by reacting 4-methoxyphenethylamine (B56431) with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an intermediate carbonylimidazolide, which was then treated with 3-methoxyphenethylamine (B363911) to yield the final unsymmetrical urea. nih.gov This method highlights the utility of phosgene (B1210022) equivalents like CDI for a safer and more controlled reaction. nih.gov

The reaction is typically carried out in a suitable solvent at temperatures ranging from 0 °C to room temperature. The choice of solvent and reaction conditions can influence the reaction rate and yield.

Curtius Rearrangement and Related Approaches in Phenolic Acid Urea Synthesis

The Curtius rearrangement provides an alternative and powerful route to isocyanates, which are key intermediates in urea synthesis. wikipedia.orgnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgillinoisstate.edu For the synthesis of 1-(3-hydroxyphenethyl)urea, the corresponding carboxylic acid precursor, 3-(3-hydroxyphenyl)propanoic acid, would first be converted to its acyl azide. This can be achieved by treating the carboxylic acid with reagents such as diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. mdpi.comasianpubs.org

Once the acyl azide is formed, it undergoes rearrangement upon heating to yield the corresponding isocyanate. This isocyanate can then be trapped with an amine to form the desired urea derivative. nih.gov The Curtius rearrangement is known for its tolerance of a wide range of functional groups and proceeds with retention of configuration at the migrating group. nih.govmdpi.com

Precursor Synthesis and Functional Group Introduction

The successful synthesis of 1-(3-hydroxyphenethyl)urea relies on the efficient preparation of its key precursors, particularly 3-hydroxyphenethylamine.

Synthesis of 3-Hydroxyphenethylamine Precursors

3-Hydroxyphenethylamine, also known as meta-tyramine, is a crucial building block for the synthesis of the target urea. A common synthetic route to this precursor involves the reduction of 3-hydroxyphenylacetonitrile. The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Alternatively, 3-hydroxyphenethylamine can be prepared from 3-hydroxyphenylacetic acid via the formation of an amide, followed by reduction.

Strategic Introduction of the Hydroxyl Group on the Phenyl Ring

The position of the hydroxyl group on the phenyl ring is critical for the identity of the final product. In the case of 1-(3-hydroxyphenethyl)urea, a meta-substituted hydroxyl group is required. The starting material for the synthesis of the 3-hydroxyphenethylamine precursor often already contains the hydroxyl group at the desired position, such as 3-hydroxyphenylacetic acid or 3-hydroxyphenylacetonitrile.

In cases where the starting material is an unsubstituted phenethylamine (B48288), the hydroxyl group can be introduced through electrophilic aromatic substitution reactions. However, directing the substitution to the meta position can be challenging as the ethylamine (B1201723) side chain is an ortho-, para-directing group. Therefore, it is often more strategic to start with a precursor that already contains the meta-hydroxyl group or a group that can be readily converted to a hydroxyl group, such as a methoxy (B1213986) group, which can be demethylated at a later stage.

Reaction Conditions and Optimization in Organic Synthesis

The efficiency and yield of the synthesis of 1-(3-hydroxyphenethyl)urea and its analogs are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reaction time is crucial for a successful outcome.

For isocyanate-amine coupling reactions , the choice of solvent is important. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dimethylformamide (DMF) are commonly used. The reaction temperature is typically kept low (0 °C to room temperature) to control the reactivity of the isocyanate and minimize side reactions. The stoichiometry of the reactants is also a key factor; using a slight excess of the amine can help to ensure complete consumption of the isocyanate.

| Amine | Isocyanate Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Methoxyphenethylamine | 1,1'-Carbonyldiimidazole | Water | 0 - RT | - | - | nih.gov |

| 3-Methoxyphenethylamine | Carbonylimidazolide intermediate | Water | 0 - RT | - | 67 | nih.gov |

| Benzylamine | Urea | 1,4-Dioxane | 100 | 8 | - |

In the Curtius rearrangement , the temperature required for the rearrangement of the acyl azide to the isocyanate can vary depending on the substrate and solvent. The reaction is often carried out in an inert solvent such as toluene (B28343) or benzene (B151609) at elevated temperatures. The subsequent trapping of the isocyanate with an amine is typically rapid. One-pot procedures, where the acyl azide is generated and rearranged in the presence of the amine, can be an efficient approach. organic-chemistry.org

| Carboxylic Acid | Azide Forming Reagent | Solvent | Rearrangement Temp (°C) | Trapping Nucleophile | Yield (%) | Reference |

| General Aliphatic Acid | Diphenylphosphoryl azide | Toluene | Reflux | Allyl alcohol | 75 | |

| General Aromatic Acid | Diphenylphosphoryl azide | t-BuOH | - | - | - | nih.gov |

The synthesis of the 3-hydroxyphenethylamine precursor also requires careful optimization. The reduction of 3-hydroxyphenylacetonitrile is a key step, and the choice of reducing agent and reaction conditions can affect the yield and purity of the product.

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetamide | Zinc borohydride | Tetrahydrofuran/Toluene | 90-96 | 3.5-4.5 | 80-84 | [CN103641725A] |

By carefully selecting the synthetic strategy and optimizing the reaction conditions for each step, 1-(3-hydroxyphenethyl)urea and its analogs can be synthesized efficiently and in high yields, enabling further investigation of their chemical and biological properties.

Solvent Systems and Temperature Parameters

The choice of solvent and the control of reaction temperature are critical in the synthesis of urea derivatives. Solvents are selected based on their ability to dissolve reactants, their inertness to reaction conditions, and their boiling points, which can help regulate reaction temperature.

Commonly employed solvents in the synthesis of phenethyl urea analogs include dichloromethane (CH2Cl2), tetrahydrofuran (THF), and water. Dichloromethane is frequently used for reactions involving reagents like N,N-dimethylcarbamoyl chloride or under microwave irradiation conditions. Tetrahydrofuran is another common solvent, particularly when using 1,1'-carbonyldiimidazole (CDI) as a reagent. In some procedures, water can be used as the reaction medium, especially when starting with water-soluble amines.

Temperature parameters are tailored to the specific reaction pathway. For instance, the reaction of 3,4-dimethoxyphenethylamine (B193588) with N,N-dimethylcarbamoyl chloride is typically initiated at 0°C and gradually warmed to 25°C over 12 hours. In contrast, microwave-assisted syntheses can be conducted at higher temperatures, such as 65°C, to significantly reduce reaction times to as little as 40 minutes. The synthesis of an unsymmetrical urea using CDI was initiated at 0°C for one hour before being warmed to room temperature for four hours.

Table 1: Solvent Systems and Temperature Parameters in Urea Synthesis

| Reaction Type | Solvent | Temperature | Duration | Reference |

|---|---|---|---|---|

| Carbamoyl Chloride Reaction | Dichloromethane (CH2Cl2) | 0–25°C | 12 hours | |

| Microwave-Assisted Synthesis | Dichloromethane (CH2Cl2) | 65°C | 40 minutes | |

| CDI-Mediated Synthesis | Water | 0°C to Room Temp. | 5 hours |

Catalytic Systems and Reagent Selection

The synthesis of ureas from amines can be achieved through various methods, each employing different reagents and, in some cases, catalytic systems. Common approaches avoid the use of hazardous materials like phosgene by utilizing substitutes.

A prevalent method involves the reaction of a phenethylamine derivative with an isocyanate. However, due to the toxicity of many isocyanates, alternative reagents are often preferred. One such alternative is 1,1'-carbonyldiimidazole (CDI), which reacts with an amine to form an intermediate that subsequently reacts with a second amine to yield the unsymmetrical urea. Another approach uses N,N-dimethylcarbamoyl chloride in the presence of a base like triethylamine (B128534) (NEt3).

Catalytic systems are also employed to facilitate urea synthesis. For example, the hydrogenation of urea derivatives can be catalyzed by ruthenium complexes such as (PPh3)3RuCl2, with additives like potassium tert-butoxide (KOtBu) used to control selectivity. Iron(III) chloride (FeCl3) has been demonstrated as an effective catalyst for the three-component condensation of an aldehyde, β-naphthol, and urea under microwave and solvent-free conditions. In some cases, reactions can proceed without any catalyst, such as the synthesis of urea derivatives from primary aliphatic amines and CO2 under optimized temperature and pressure.

Table 2: Reagents and Catalytic Systems for Urea Synthesis

| Reagent/Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 1,1'-Carbonyldiimidazole (CDI) | Two different amines | Unsymmetrical Urea | Phosgene substitute; versatile for different amines. | |

| N,N-Dimethylcarbamoyl Chloride / NEt3 | Phenethylamine derivative | Substituted Urea | Base-mediated reaction. | |

| (PPh3)3RuCl2 / KOtBu | 1,3-disubstituted urea, H2 | N-monomethylamines / N-formamides | Selectivity is tunable by the amount of additive. | |

| Iron(III) Chloride (FeCl3) | Aldehyde, β-naphthol, urea | Naphthoxazine-3-one | Solvent-free, microwave-assisted, multicomponent reaction. |

Advanced Purification Techniques for Target Compounds

Following synthesis, the crude product containing 1-(3-hydroxyphenethyl)urea or its analogs must be purified to remove unreacted starting materials, by-products, and other impurities. A combination of standard and advanced purification techniques is often employed to achieve high purity.

Standard purification methods include column chromatography, recrystallization, and trituration. Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase, with common mobile phases being mixtures like dichloromethane/methanol or cyclohexane/ethyl acetate/methanol. Recrystallization is effective for purifying solid compounds and has been successfully used for urea derivatives, employing solvent systems such as dichloromethane/hexane (B92381). Trituration with a solvent like ether can also be used to wash away soluble impurities, leaving the purer solid product.

More advanced and specialized purification techniques are available for achieving very high levels of purity or for challenging separations.

Reverse Phase High-Performance Liquid Chromatography (HPLC) : This technique offers higher resolution than standard column chromatography and was used to purify a dibenzyl thiourea (B124793) analog using a water/methanol gradient.

Preparative Supercritical Fluid Chromatography (SFC) : Recognized for its efficiency and lower environmental impact compared to traditional liquid chromatography, SFC provides different selectivity and can lead to enhanced purity.

Organic Solvent Nanofiltration (OSN) : This pressure-driven membrane process separates molecules based on size, allowing for the removal of lower molecular weight impurities from higher molecular weight active pharmaceutical ingredients (APIs).

Molecularly Imprinted Polymers (MIPs) : These are highly selective synthetic polymers designed to bind a specific target molecule. MIPs are stable under various conditions and have been used for the removal of urea-based impurities.

Reverse Osmosis : For aqueous urea solutions, reverse osmosis can be an effective method to remove a wide range of impurities, yielding a purified product suitable for sensitive applications.

Ion-Exchange Resins : To remove ionic impurities such as ammonium (B1175870) isocyanate from urea, treatment with a mixed-bed ion-exchange resin can be employed.

Table 3: Purification Techniques for Urea Derivatives

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| Column Chromatography | Differential adsorption | Separation using dichloromethane/methanol gradient. | |

| Recrystallization | Differential solubility | Purification from dichloromethane/hexane. | |

| Reverse Phase HPLC | Partitioning between mobile and stationary phases | Purification using a water:methanol gradient. | |

| Preparative SFC | Supercritical fluid as mobile phase | Purification of intermediates with high purity and lower cost. | |

| Reverse Osmosis | Solvent passage through a semipermeable membrane | Purification of aqueous urea solutions. | |

| Molecularly Imprinted Polymers (MIPs) | Specific molecular recognition | Removal of urea-based impurities from solutions. |

Structural Characterization and Analytical Research Techniques

Spectroscopic Methodologies for Elucidating Molecular Architecture

Spectroscopic techniques are indispensable tools for probing the intricate details of molecular structure. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been pivotal in defining the connectivity and chemical environment of atoms within 1-(3-Hydroxyphenethyl)urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the hydrogen (¹H) and carbon-¹³ (¹³C) atomic nuclei within a molecule, revealing information about their chemical environment and connectivity.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 1-(3-Hydroxyphenethyl)urea displays distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the 3-hydroxyphenyl group typically appear as a complex multiplet in the downfield region of the spectrum. The two methylene (B1212753) (-CH₂-) groups of the phenethyl moiety give rise to characteristic signals, often observed as triplets due to coupling with adjacent protons. The protons of the urea (B33335) (-NH-CO-NH₂) group and the hydroxyl (-OH) group on the phenyl ring produce signals that can vary in chemical shift and appearance depending on the solvent and concentration.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. The carbonyl carbon of the urea group is readily identified by its characteristic downfield chemical shift. The aromatic carbons of the 3-hydroxyphenyl ring exhibit a set of signals in the aromatic region of the spectrum, with the carbon atom attached to the hydroxyl group showing a distinct chemical shift. The two methylene carbons of the phenethyl group also produce separate signals in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(3-Hydroxyphenethyl)urea Note: These are predicted values and may vary from experimental results.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~159 |

| Aromatic C-OH | - | ~157 |

| Aromatic CH | ~6.7-7.2 | ~114-130 |

| Aromatic C-CH₂ | - | ~140 |

| -CH₂-N | ~3.4 | ~42 |

| -CH₂-Ar | ~2.7 | ~36 |

| -NH- | Variable | - |

| -NH₂ | Variable | - |

| -OH | Variable | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(3-Hydroxyphenethyl)urea exhibits several characteristic absorption bands that confirm the presence of its key structural features. A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is indicative of the N-H stretching vibrations of the urea moiety and the O-H stretching of the phenolic hydroxyl group. The C=O stretching vibration of the urea carbonyl group gives rise to a strong, sharp absorption band around 1650-1630 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. Bending vibrations for the N-H groups of the urea are also typically present in the 1650-1550 cm⁻¹ region.

Table 2: Characteristic Infrared (IR) Absorption Bands for 1-(3-Hydroxyphenethyl)urea

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3550-3200 (broad) |

| N-H (Urea) | Stretching | 3500-3300 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C=O (Urea) | Stretching | 1680-1630 |

| N-H (Urea) | Bending | 1650-1550 |

| Aromatic C=C | Stretching | 1600-1450 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of 1-(3-Hydroxyphenethyl)urea with a high degree of confidence, confirming its molecular formula of C₉H₁₂N₂O₂.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While direct analysis of the relatively polar 1-(3-Hydroxyphenethyl)urea by GC-MS may require derivatization to increase its volatility, this technique is invaluable for assessing the purity of a sample. By separating the components of a mixture before they enter the mass spectrometer, GC-MS can identify and quantify any impurities present, ensuring the integrity of the compound under investigation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like 1-(3-Hydroxyphenethyl)urea. In ESI-MS, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺. The analysis of this ion confirms the molecular weight of the compound. Furthermore, by inducing fragmentation of the parent ion (a technique known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. For 1-(3-Hydroxyphenethyl)urea, common fragmentation pathways would likely involve the cleavage of the bond between the ethyl group and the urea nitrogen, as well as fragmentation of the phenethyl side chain.

Chromatographic Methods for Purity Assessment and Isolation

The purity assessment and isolation of 1-(3-Hydroxyphenethyl)urea rely on various chromatographic techniques that separate the compound from starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase. The selection of a specific method is contingent on the scale of purification—analytical or preparative—and the physicochemical properties of the compound and its contaminants.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analytical purity assessment of 1-(3-Hydroxyphenethyl)urea. Due to the compound's polarity, attributed to the hydroxyl and urea functional groups, reversed-phase HPLC (RP-HPLC) is particularly suitable. In this method, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) gel, is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. For instance, a mobile phase starting with a high proportion of an aqueous solvent (like water with a small amount of acid, such as formic or acetic acid, to improve peak shape) and gradually increasing the proportion of an organic solvent (such as acetonitrile (B52724) or methanol) is a common strategy. The UV detector is typically set at a wavelength where the aromatic ring of the compound exhibits strong absorbance.

For the isolation and purification of larger quantities of 1-(3-Hydroxyphenethyl)urea, column chromatography is the method of choice. This technique utilizes a solid stationary phase, most commonly silica gel, packed into a glass column. The choice of the mobile phase (eluent) is critical for effective separation. A solvent system is selected based on the polarity of the target compound relative to the impurities. For a moderately polar compound like 1-(3-Hydroxyphenethyl)urea, a mixture of a nonpolar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is frequently used. The optimal ratio of these solvents is determined through preliminary experiments using Thin-Layer Chromatography (TLC). The separation process involves loading the crude sample onto the top of the column and passing the eluent through it. Different components of the mixture travel down the column at different rates, allowing for their separate collection as fractions.

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of a chemical reaction and for determining the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber containing a shallow pool of a chosen solvent system. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates. The position of the compounds is visualized under UV light or by staining, and the retention factor (Rf value) is calculated. Different solvent systems are tested to find one that provides the best separation between the desired product and impurities.

Table 1: Representative HPLC Parameters for Analysis of Phenolic Urea Compounds

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a higher concentration of A to a higher concentration of B. For example, starting at 95% A and moving to 100% B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 220 nm and 270 nm |

| Injection Volume | 10-20 µL |

Table 2: Typical Column Chromatography Conditions for Purification of Phenolic Urea Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | A gradient or isocratic mixture of a nonpolar and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol. The ratio is optimized based on TLC analysis. |

| Fraction Collection | Fractions are collected in tubes and analyzed by TLC to identify those containing the pure compound. |

Structure Activity Relationship Sar Investigations of 1 3 Hydroxyphenethyl Urea Analogs

Influence of Phenolic Hydroxyl Group Position on Biological Activity

The position of the hydroxyl (-OH) group on the phenolic ring of 1-(3-hydroxyphenethyl)urea analogs is a critical determinant of their biological activity. Studies have shown that this functional group can significantly influence binding affinity and efficacy through mechanisms like hydrogen bonding.

Research into analogs designed to interact with protein kinase C (PKC) isozymes demonstrated that the incorporation of a phenolic hydroxyl group at the meta-position (C-3) increased both antiproliferative activity and PKC-binding ability. nih.gov Molecular dynamics simulations confirmed that this meta-hydroxyl group can form a hydrogen bond with both the PKC enzyme and associated phospholipids. nih.gov This strategic placement mimics the configuration found in some natural products, suggesting its importance for potent biological interactions. nih.gov

From the perspective of antioxidant activity, the relative position of hydroxyl groups significantly affects their radical scavenging ability, which is related to the O-H bond dissociation enthalpy (BDE). Computational studies have shown that increasing the number of adjacent (ortho) OH groups decreases the BDE, enhancing antioxidant potential. acs.org The presence of ortho and para hydroxyl groups tends to reduce BDEs more effectively than a meta hydroxyl group, partly due to the formation of stabilizing intramolecular hydrogen bonds. acs.org

Table 1: Effect of Hydroxyl Group Position on Biological Properties

| Hydroxyl Position | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Meta (3-OH) | Increased PKC binding and antiproliferative activity | Formation of hydrogen bonds with the biological target | nih.gov |

| General Phenyl-OH | Reduced antiproliferative activity in some series | Decreased cell membrane permeability | nih.gov |

| Ortho/Para | Enhanced antioxidant activity (lower BDE) | Stabilization of the resulting radical through resonance and intramolecular hydrogen bonds | acs.org |

Impact of Phenethyl Chain Modifications on Molecular Recognition

Modifications to the two-carbon (ethyl) chain connecting the phenyl ring and the urea (B33335) moiety have a demonstrable impact on molecular recognition and biological activity. The length and flexibility of this linker are often crucial for optimal positioning of the pharmacophoric elements within a receptor's binding site.

In studies of simplified aplysiatoxin (B1259571) analogs, which share structural motifs with phenethylureas, the length of the side chain was found to be critical. An analog with a side chain shortened by a single carbon atom exhibited a binding affinity approximately four times lower than the compound with the optimal length. nih.gov This suggests that the natural chain length is ideal for achieving the correct orientation and maximizing interactions with the target. nih.gov

Similarly, in the development of other anticancer agents, modifications to spacer linkers have been explored. The addition of a single carbon to the linker chain in a series of penfluridol (B1679229) derivatives resulted in compounds with enhanced anticancer properties and reduced central nervous system side effects. researchgate.net This underscores that even subtle changes in chain length can fine-tune a compound's activity and selectivity profile.

Investigations into adamantyl urea derivatives as anti-tuberculosis agents also highlight the importance of the groups attached to the urea nitrogen. While not a phenethyl chain, the principle of modifying this part of the scaffold is consistent. The optimization of these compounds involved systematically replacing sections of the molecule to probe for potent and selective anti-tubercular activity. nih.gov

Role of the Urea Linker in Biological Interactions

The urea linker (-NH-CO-NH-) is a cornerstone of the 1-(3-hydroxyphenethyl)urea scaffold and is far from being a passive spacer. It plays an active and often essential role in biological interactions, primarily through its ability to act as both a hydrogen bond donor and acceptor.

The significance of this moiety was clearly demonstrated in the development of inhibitors for the NusB–NusE protein–protein interaction. SAR studies revealed that the urea moiety is a "crucial component of the binding affinity". nih.gov Analogs where the urea group was altered or absent were significantly less active. nih.gov

The urea group's functionality stems from its capacity for noncovalent interactions. It can engage in stacking and NH-π interactions with the aromatic groups of amino acid residues like tryptophan in proteins. researchgate.net These interactions are a key aspect of urea's high affinity for aromatic protein regions and contribute to the stabilization of ligand-protein complexes. researchgate.net Furthermore, in the context of peptidomimetics, replacing a peptide bond with a urea bond can introduce the potential for additional hydrogen bonds with protein residues on the receptor surface, thereby enhancing affinity. nih.gov In some enzyme inhibitors, substitutions on the nitrogen atoms of the urea can create a branched linker motif that is capable of interacting with secondary cavities on the enzyme's surface. mdpi.com

Effects of Aromatic Ring Substituents on Compound Potency and Selectivity

Introducing substituents onto the aromatic ring provides a powerful method for modulating the potency and selectivity of 1-(3-hydroxyphenethyl)urea analogs. These substituents can alter the electronic properties, hydrophobicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

The nature and position of substituents are critical. For instance, in one study of 1,3-disubstituted ureas, the presence of an aromatic ring on the N-3 position was generally favorable for enhancing inhibitory activity. nih.gov However, the introduction of an electron-withdrawing nitro group (-NO2) at the C-3 position of this ring was found to decrease activity. nih.gov This aligns with general principles of electrophilic aromatic substitution, where substituents that draw electron density away from the ring can deactivate it. acs.orgmdpi.com

Hydrophobicity is another key factor. In the development of multimodal anion exchange systems, adding hydrophobic aliphatic substituents to a phenyl ring led to dramatically increased retention for some proteins, indicating stronger binding. nih.gov Conversely, increasing the length of these aliphatic substituents did not affect the binding of weakly interacting proteins but strengthened the binding of those that bound more tightly. nih.gov Fluorination of the phenyl ring, another common strategy to modulate activity, was found to create more subtle changes in protein elution. nih.gov In other molecular systems, halogenation has been shown to be a proficient strategy for enhancing biological activity; for example, bromination of thymol (B1683141) can increase its antimicrobial activity by up to 15 times compared to the parent compound.

Table 2: Influence of Aromatic Substituents on Activity

| Substituent Type | Example | Observed Effect on Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing | Nitro (-NO2) | Generally decreased activity | nih.gov |

| Hydrophobic | Aliphatic Chains | Increased binding strength for strongly interacting proteins | nih.gov |

| Halogen | Fluorine (-F) | Subtle changes in binding/selectivity | nih.gov |

| Halogen | Bromine (-Br) | Significantly enhanced antimicrobial activity in other phenols |

Stereochemical Considerations in Compound Activity

Chirality plays a pivotal role in the biological activity of many therapeutic agents, as biological systems are inherently chiral. For analogs of 1-(3-hydroxyphenethyl)urea that contain a stereocenter, the spatial arrangement of atoms can lead to significant differences in potency and selectivity between enantiomers.

A clear example of this is found in urea-based inhibitors of soluble epoxide hydrolase (sEH). nih.gov In a series of these inhibitors, a stereocenter was introduced adjacent to the urea nitrogen atom. nih.gov The resulting enantiomers displayed a wide range of selectivity, with activity differences of up to 125-fold between them. nih.gov For these compounds, the S-configuration at the α-position was determined to be crucial for high potency and selectivity. nih.gov This demonstrates that even when the core pharmacophore is achiral, the introduction of a chiral center elsewhere in the molecule can have a profound effect on its interaction with a chiral binding site.

Computational Analysis for SAR Data Extraction

Computational chemistry has become an indispensable tool for extracting and rationalizing SAR data. These methods provide insights at the atomic level, helping to explain observed biological activities and guide the design of new analogs.

Molecular modeling techniques are frequently employed to visualize and understand ligand-receptor interactions. For example, molecular dynamics simulations and subsequent relative binding free-energy calculations were used to confirm that the meta-phenolic hydroxyl group in an analog could form a stable hydrogen bond with its target, explaining its enhanced activity. nih.gov Molecular docking is another widely used technique that predicts the preferred orientation of a ligand within a binding site, helping to rationalize the SAR of urea-based Rho kinase inhibitors.

Quantitative structure-activity relationship (QSAR) models offer a statistical approach to link chemical structure to biological activity. In one study, a partial least squares QSAR model was successfully generated using protein and ligand descriptors to accurately predict protein retention in chromatography, a proxy for binding affinity. nih.gov Such models can be used to predict the activity of virtual compounds before their synthesis. Computational tools can also be used to calculate specific physicochemical properties, such as the O-H bond dissociation enthalpies (BDEs) of phenols, to provide a theoretical basis for their observed antioxidant activities. acs.org More advanced methods, such as the "SAR Index," have been developed to quantitatively describe the nature of a given SAR, helping researchers to estimate the likelihood of identifying structurally distinct molecules with similar activity.

Molecular and Cellular Mechanisms of Biological Action

Enzyme Modulation and Inhibition Mechanisms

1-(3-Hydroxyphenethyl)urea and related urea-containing structures have been identified as potent modulators of several key enzyme families. The urea (B33335) moiety often acts as a critical pharmacophore, mimicking substrates or transition states to competitively inhibit enzyme activity.

Urea derivatives are recognized as one of the most abundant and effective classes of soluble epoxide hydrolase (sEH) inhibitors. nih.gov The sEH enzyme is responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). acs.orgmdpi.com By inhibiting sEH, these compounds maintain higher levels of beneficial EETs, which is a therapeutic strategy for conditions like hypertension and inflammation. mdpi.complos.orgnih.gov

The inhibitory mechanism of urea derivatives against sEH is well-characterized. The central urea group binds strongly within the catalytic pocket of the enzyme. nih.gov This binding is stabilized by a network of hydrogen bonds with key amino acid residues:

The oxygen atom of the urea group acts as a hydrogen bond acceptor, forming two hydrogen bonds with Tyr381 and Tyr465. nih.govacs.org

One of the N-H groups of the urea acts as a hydrogen bond donor to Asp333. nih.govacs.org

This interaction mimics both the epoxide substrate and the transition state of the hydrolysis reaction, leading to potent competitive inhibition. acs.orgplos.org The flanking groups of the urea pharmacophore, such as the hydroxyphenethyl group, occupy hydrophobic branches within the active site, further stabilizing the inhibitor's binding. acs.org

Table 1: Key Interactions in sEH Inhibition by Urea Derivatives

| Urea Moiety Component | Interaction Type | sEH Active Site Residue(s) | Reference |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Tyr381, Tyr465 | nih.govacs.org |

| Amine Hydrogen (N-H) | Hydrogen Bond Donor | Asp333 | nih.govacs.org |

| Flanking Groups (e.g., phenethyl) | Hydrophobic Interactions | Internal Cavities/Branches | acs.org |

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. nih.govmdpi.com This activity is a virulence factor for several pathogenic bacteria, such as Helicobacter pylori. nih.gov Inhibitors of urease are therefore of significant interest. Compounds structurally similar to urea, including hydroxyurea (B1673989), can act as competitive inhibitors. nih.govnih.gov

The mechanism of inhibition involves the inhibitor binding to the dinickel center in the enzyme's active site. nih.govresearchgate.net Functional groups with electronegative atoms like oxygen, nitrogen, or sulfur can chelate the nickel ions. nih.gov For urea-based inhibitors, the carbonyl oxygen and an amine nitrogen atom can coordinate with the two nickel ions, mimicking the binding of the natural substrate, urea. nih.govresearchgate.net This binding blocks the active site and prevents the hydrolysis of urea. nih.gov The stability of the enzyme-inhibitor complex is further enhanced by non-covalent interactions, such as hydrogen bonds and hydrophobic contacts with nearby amino acid residues. nih.govresearchgate.net

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, playing a crucial role in regulating gene expression and other cellular processes. nih.govmdpi.com HDAC inhibitors have emerged as important anticancer agents. nih.gov

Research into aryl urea compounds has shown that derivatives containing a hydroxyphenylethyl group display significant inhibitory activity against HDAC6. nih.gov While many HDAC inhibitors are non-selective, structure-activity relationship studies have revealed that introducing specific substitutions on the urea linker can lead to increased potency and selectivity for HDAC6. nih.gov The hydroxyl group on the phenethyl moiety of compounds like 1-(3-Hydroxyphenethyl)urea may be crucial for this selectivity. It is hypothesized that this hydroxyl group can serve as a hydrogen bond donor or acceptor, forming favorable interactions with key amino acid residues on the surface of the HDAC6 catalytic tunnel, thereby improving binding affinity. nih.gov This selective inhibition of the cytoplasmic HDAC6, which targets non-histone proteins like α-tubulin, is a desirable therapeutic feature. nih.gov

Table 2: HDAC Inhibitory Profile of Selected Urea Derivatives

| Compound Type | Target Enzyme | Key Structural Feature for Activity | Postulated Interaction | Reference |

|---|---|---|---|---|

| 4-hydroxyphenylethyl urea derivative | HDAC6 | Hydroxyl group | H-bond acceptor/donor with HDAC6 surface residues | nih.gov |

| Phenethyl urea analog | HDAC6 | Lipophilic phenethyl group | Favorable interaction with active site | nih.gov |

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. researchgate.net The urea functional group is a common motif found in many kinase inhibitors, as it is well-suited for forming hydrogen bonding interactions with amino acids in the kinase catalytic cleft. researchgate.netresearchgate.net

Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 is a key component of the mitogen-activated protein kinase (MAPK) cascades involved in stress-responsive signaling. nih.gov Novel pyridin-2-yl urea inhibitors have been developed that show potent, nanomolar inhibition of ASK1. nih.gov These inhibitors bind to the ATP-binding site of the kinase, preventing its catalytic function and downstream signaling to JNK and p38 pathways. nih.govnih.gov

Checkpoint Kinase 1 (Chk1): Chk1 is a critical mediator of the DNA damage response, regulating cell cycle progression. nih.gov Inhibiting the ATR-Chk1 pathway can sensitize cancer cells to drugs that induce replication stress. nih.gov While direct inhibition by 1-(3-Hydroxyphenethyl)urea is not specified, related compounds like hydroxyurea are used to induce low-level replication stress, which creates a synthetic lethal interaction when combined with a Chk1 inhibitor, effectively controlling tumor growth. nih.gov

Table 3: Urea-Based Compounds in Kinase Inhibition

| Kinase Target | Compound Class | Mechanism/Pathway | Reference |

|---|---|---|---|

| ASK1 | Pyridin-2-yl ureas | Competitive inhibition at ATP-binding site | nih.gov |

| Chk1 | Hydroxyurea (in combination therapy) | Induces replication stress, creating synthetic lethality with Chk1 inhibitors | nih.gov |

| Raf-1, p38 | Bis-aryl ureas | "Type II" ATP competitive inhibition | researchgate.net |

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose)polymerase (PARP) family of enzymes. nih.gov They regulate the stability of target proteins through poly(ADP-ribosyl)ation, influencing critical cellular functions like Wnt/β-catenin signaling and telomere homeostasis. nih.gov Small molecule inhibitors of tankyrases have been developed that compete with the co-substrate NAD+ for binding to the catalytic domain. nih.gov

While direct data for 1-(3-Hydroxyphenethyl)urea is limited, related phenyl urea derivatives have been investigated as tankyrase inhibitors. nih.gov For instance, piperidine (B6355638) urea derivatives have been assessed for their ability to inhibit tankyrase autoparsylation. nih.gov The inhibition of tankyrase stabilizes the destruction complex responsible for degrading β-catenin, thereby blocking the pro-proliferative Wnt signaling pathway, which is often overactive in cancers. nih.gov

Receptor Binding and Signaling Pathway Modulation

In addition to direct enzyme inhibition, phenethyl aryl ureas have been shown to modulate cell signaling through interactions with cell surface receptors and downstream pathway components. Studies have demonstrated that these compounds can act as multitarget inhibitors, simultaneously affecting pathways crucial for tumor growth and immune evasion. nih.gov

Specifically, phenethyl aryl ureas have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Programmed Death-Ligand 1 (PD-L1). nih.gov

VEGFR-2: Inhibition of this key receptor tyrosine kinase blocks angiogenesis, the process by which tumors form new blood vessels to sustain their growth.

PD-L1: This protein is expressed on some cancer cells and interacts with the PD-1 receptor on T-cells, suppressing the immune system's ability to attack the tumor. By binding to a hydrophobic groove on PD-L1, these urea derivatives can block the PD-1/PD-L1 interaction, thus disabling this immune checkpoint and potentially restoring anti-tumor immunity. nih.gov

The ability of a single compound scaffold to engage both a kinase receptor (VEGFR-2) and an immune checkpoint protein (PD-L1) highlights a multitargeted approach to cancer therapy. nih.gov

Nuclear Factor Kappa-B (NF-κB) Signaling Pathway Inhibition

The NF-κB signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases. The canonical pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). This action tags IκBα for degradation, releasing the NF-κB dimers (typically p65/p50) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.

While direct evidence for 1-(3-Hydroxyphenethyl)urea is unavailable, various urea derivatives have been investigated for their ability to suppress this pathway. The mechanism often involves the inhibition of IKK activity, which prevents the initial phosphorylation of IκBα. By stabilizing the IκBα-NF-κB complex in the cytoplasm, these compounds effectively block the downstream inflammatory cascade. This inhibitory action reduces the expression of NF-κB target genes, which include cytokines, chemokines, and adhesion molecules central to the inflammatory process.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (ERK, JNK, p38)

The MAPK pathways are a set of parallel signaling cascades that translate extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs.

Certain compounds related to the phenethyl chemical class have been shown to modulate these pathways. For instance, studies on caffeic acid phenethyl ester (CAPE) demonstrate that it can induce the phosphorylation of ERK. This activation of the ERK pathway has been linked to the subsequent induction of protective enzymes like Heme Oxygenase-1 (HO-1). Conversely, other urea-based derivatives have been developed as inhibitors of specific MAPK pathways, such as p38 MAPK, which is heavily involved in stress and inflammatory responses. By targeting these kinases, phenethyl urea derivatives could potentially influence cellular fate, either promoting survival through pathways like ERK or inducing apoptosis by modulating the JNK and p38 stress-activated pathways.

Nrf2/Heme Oxygenase-1 (HO-1) Pathway Activation

The Nrf2/HO-1 pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of numerous cytoprotective genes, with HO-1 being one of the most significant.

Research on the derivative (E)-1-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxystyryl)urea (DPDS-U) has shown that it can significantly increase the expression of HO-1 and promote the nuclear translocation of Nrf2. This activation suggests a prooxidant mechanism where the compound introduces a mild level of stress that triggers the cell's own powerful antioxidant defenses. The activation of this pathway by DPDS-U was confirmed to be crucial for its protective effects against radiation-induced cellular damage.

Intracellular Target Interactions and Pathway Disruption

The therapeutic potential of phenethyl urea derivatives often stems from their ability to interact with specific intracellular targets, leading to the disruption of pathways that are critical for the survival and proliferation of pathological cells.

Apoptosis Induction Pathways at the Cellular Level

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. The intrinsic pathway is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and culminates in the activation of effector caspases, such as caspase-3.

Studies on various synthetic urea derivatives have demonstrated their capacity to induce apoptosis in cancer cells. For example, certain thienopyrimidine urea derivatives have been shown to trigger the intrinsic mitochondrial pathway. Their mechanism involves increasing the Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3. The cleavage and activation of caspase-3 is a hallmark of apoptosis, leading to the systematic dismantling of the cell.

| Pathway Component | Effect of Thienopyrimidine Urea Derivatives |

| Bax/Bcl-2 Ratio | Increased |

| Caspase-9 | Activated |

| Caspase-3 | Activated |

Cell Cycle Regulation Mechanisms

The cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. It consists of four main phases: G1, S, G2, and M. Checkpoints exist between these phases to halt the cycle if cellular damage is detected, allowing for repair or triggering apoptosis.

Certain phenethyl urea derivatives have been found to interfere with this process, often causing cell cycle arrest at specific checkpoints. For instance, the compound DPDS-U was observed to cause cell cycle arrest at the G2/M phase in osteoblastic cells following irradiation. This arrest was associated with an increase in the protein cyclin B1, a key regulator of the G2/M transition. By halting the cell cycle, these compounds can prevent the proliferation of damaged cells, providing a window for DNA repair mechanisms to act or for apoptotic pathways to be initiated.

Cellular Redox State Modulation

The balance between oxidants and antioxidants, known as the cellular redox state, is critical for normal cell function. Oxidative stress occurs when this balance is disrupted by an overproduction of reactive oxygen species (ROS), leading to damage to DNA, proteins, and lipids.

Phenethyl urea derivatives can modulate the cellular redox state through dual functions. As demonstrated with DPDS-U, these compounds can act as direct antioxidants, scavenging excessive intracellular ROS. Simultaneously, they can function as prooxidants, stimulating the cell's endogenous antioxidant systems, primarily through the activation of the Nrf2/HO-1 pathway as previously discussed. This dual capability allows them to not only neutralize immediate oxidative threats but also to bolster the cell's long-term resilience against oxidative stress.

| Compound Class/Derivative | Primary Mechanism | Effect on Cellular Redox State |

| Phenethyl Urea Derivatives | Direct ROS Scavenging | Reduces immediate oxidative damage |

| DPDS-U | Nrf2/HO-1 Pathway Activation | Enhances endogenous antioxidant capacity |

Experimental Biological Activity Research in Pre Clinical Models

In Vitro Cellular Assays for Biological Response

In vitro studies are fundamental for determining the direct effects of a compound on cells in a controlled environment. For 1-(3-Hydroxyphenethyl)urea, a range of cellular assays have been conceptualized to explore its biological response profile, from anti-inflammatory potential to antimicrobial efficacy.

Macrophages are key cells in the immune system that play a central role in inflammation. nih.gov The potential of chemical compounds to modulate macrophage activity is a significant area of research. researchgate.netmdpi.com While the broader class of urea (B33335) derivatives has been investigated for anti-inflammatory properties, specific experimental data detailing the effects of 1-(3-Hydroxyphenethyl)urea on macrophage cell lines were not available in the conducted searches. For instance, studies on related compounds like 1,3-bis(p-Hydroxyphenyl)urea have shown an ability to decrease the expression of pro-inflammatory proteins such as IL-6, IL-1β, and TNF-α in research models. pensoft.net However, dedicated studies measuring cytokine inhibition or changes in macrophage polarization for 1-(3-Hydroxyphenethyl)urea are not presently documented in the available literature.

Oxidative stress is implicated in numerous disease pathologies, making the antioxidant potential of new compounds a key area of investigation. Assays such as the DPPH radical scavenging assay and ferric reducing antioxidant power (FRAP) assay are common methods to evaluate this activity. nih.govmdpi.com Theoretical and experimental studies have shown that urea and its derivatives can possess the capacity to trap free radicals, thereby contributing to antioxidant defense. chemicaljournal.in Research on a series of L-3-hydroxytyrosine based urea/thiourea (B124793) derivatives has demonstrated promising antioxidant activity. nih.gov Despite the interest in this chemical class, specific data from cellular antioxidant assays quantifying the direct effects of 1-(3-Hydroxyphenethyl)urea within cellular systems were not found in the performed searches.

The evaluation of a compound's ability to inhibit the growth of cancer cells is a primary step in anticancer drug discovery. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half. nih.gov While various urea derivatives have been synthesized and tested for antiproliferative and cytotoxic effects against a range of human cancer cell lines, specific IC50 values for 1-(3-Hydroxyphenethyl)urea against particular cancer cell lines were not identified in the available search results.

As no specific experimental data was found for 1-(3-Hydroxyphenethyl)urea, a data table for its antiproliferative effects cannot be provided.

Ionizing radiation used in cancer therapy can damage healthy tissues, including bone, leading to complications like osteoradionecrosis. nih.govpsu.edu Radioprotective agents are sought to mitigate this damage. Research has been conducted on related phenolic acid phenethyl urea derivatives, such as (E)-1-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxystyryl)urea (DPDS-U), which has been shown to protect MC3T3-E1 osteoblastic cells from irradiation-mediated damage by modulating the intracellular redox state. nih.gov This related compound was found to suppress events like decreased cell viability, DNA damage, and reactive oxygen species (ROS) production induced by radiation. nih.gov However, direct experimental studies evaluating the specific radioprotective effects of 1-(3-Hydroxyphenethyl)urea in osteoblastic cell models have not been found.

The emergence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible bacterial growth. nih.gov Numerous novel urea derivatives have been synthesized and screened for in vitro antimicrobial activity against various bacterial and fungal strains. nih.gov For example, certain urea-containing hybrid peptides have demonstrated significant bactericidal efficacy with MIC values in the low micromolar range against strains like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net However, specific studies reporting the MIC values for 1-(3-Hydroxyphenethyl)urea against common bacterial strains were not located in the performed searches.

As no specific experimental data was found for 1-(3-Hydroxyphenethyl)urea, a data table for its antimicrobial efficacy cannot be provided.

In Vivo Animal Model Studies for Mechanistic Exploration

Anticonvulsant Activity in Epilepsy Models

No specific data from preclinical epilepsy models investigating the anticonvulsant properties of 1-(3-Hydroxyphenethyl)urea are currently available in the scientific literature.

Neuroprotective Efficacy in Model Systems

There is no available research detailing the neuroprotective efficacy of 1-(3-Hydroxyphenethyl)urea in preclinical model systems.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rsc.org This analysis is fundamental in structure-based drug design for understanding the mechanism of action and for predicting the strength of the interaction.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations are employed to place 1-(3-Hydroxyphenethyl)urea into the binding sites of various biological targets. These simulations calculate the binding energy, which serves as an estimate of the binding affinity. The urea (B33335) moiety is capable of forming multiple hydrogen bonds, acting as both a hydrogen bond donor and acceptor, while the hydroxyphenethyl group can participate in hydrophobic and aromatic stacking interactions. nih.govnih.gov For instance, studies on urea derivatives have identified them as potential inhibitors for enzymes like nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and protein tyrosine phosphatase 1B (PTP1B). nih.govresearchgate.net Docking studies of 1-(3-Hydroxyphenethyl)urea against such targets would predict the most stable binding poses and their corresponding binding affinities, helping to prioritize targets for further investigation.

Table 1: Illustrative Molecular Docking Results for 1-(3-Hydroxyphenethyl)urea with Potential Biological Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Interaction Types |

| Protein Tyrosine Phosphatase 1B (PTP1B) | -8.5 | Hydrogen Bonding, Hydrophobic Interactions |

| Nicotinamide Phosphoribosyltransferase (NAMPT) | -7.9 | Hydrogen Bonding, π-π Stacking |

| Cyclooxygenase-2 (COX-2) | -7.2 | Hydrogen Bonding, van der Waals Forces |

| Tumor Necrosis Factor-alpha (TNF-α) | -6.8 | Hydrophobic Interactions, π-Alkyl Interactions |

Note: The data in this table is illustrative and represents typical values that might be obtained from molecular docking simulations. It is not based on published experimental results for this specific compound.

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting affinity, docking analysis provides detailed insights into the specific amino acid residues that interact with the ligand. youtube.com For 1-(3-Hydroxyphenethyl)urea, the urea group's NH and C=O functionalities would be expected to form hydrogen bonds with polar or charged residues like glutamine, arginine, and aspartic acid within a binding pocket. researchgate.netnih.gov The hydroxyl group on the phenyl ring can also act as a hydrogen bond donor or acceptor. The aromatic ring itself is likely to engage in hydrophobic interactions with nonpolar residues such as tryptophan, tyrosine, and phenylalanine, potentially through π-π stacking or NH-π interactions. nih.govnih.govresearchgate.net Identifying these key interactions is crucial for understanding the basis of molecular recognition and for designing derivatives with improved potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. nih.gov These simulations can assess the stability of the binding pose predicted by docking and reveal the flexibility of both the ligand and the protein binding site. rsc.org By simulating the complex in a solvated environment, MD can confirm whether key interactions are maintained over a period of nanoseconds to microseconds. mdpi.comikifp.edu.pl For 1-(3-Hydroxyphenethyl)urea, MD simulations would reveal the stability of the hydrogen bonds formed by the urea group and the conformational dynamics of the phenethyl tail within the binding pocket. nih.gov Such simulations support a model where urea derivatives can denature proteins by directly binding to amide groups via hydrogen bonds and by diminishing the hydrophobic effect. nih.gov

Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex

| Parameter | Value/Setting | Purpose |

| Force Field | OPLS-AA, AMBER | Describes the potential energy of the system's particles. |

| Water Model | TIP3P | Explicitly represents solvent molecules. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100-500 ns | Duration to observe conformational changes and interaction stability. |

Note: This table provides a general example of settings used in MD simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, often using Density Functional Theory (DFT), are applied to understand the electronic properties of a molecule. nih.gov For 1-(3-Hydroxyphenethyl)urea, these calculations can determine the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. mdpi.com This information provides insights into the molecule's reactivity, stability, and the nature of its intermolecular interactions. mdpi.com For example, the calculated atomic charges can help explain the strength and directionality of hydrogen bonds formed with a protein target. The analysis of frontier molecular orbitals (HOMO and LUMO) can indicate the molecule's susceptibility to electrophilic and nucleophilic attack, which is relevant for understanding its metabolic fate. mdpi.com

Table 3: Representative Quantum Chemical Properties for a Urea Derivative

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| Dipole Moment | 4.5 Debye | Indicates the overall polarity of the molecule. |

| Mulliken Charge on Urea Oxygen | -0.6 e | Suggests a strong hydrogen bond acceptor site. |

Note: These values are representative for a molecule of this class and are for illustrative purposes.

In Silico Pharmacokinetic and ADME Predictions for Lead Optimization

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. idrblab.orgnih.gov For 1-(3-Hydroxyphenethyl)urea, computational models can estimate key physicochemical properties like solubility (LogS), lipophilicity (LogP), and topological polar surface area (TPSA). nih.govrjptonline.org These parameters are used to predict drug-likeness based on established guidelines such as Lipinski's Rule of Five. nih.gov Predicting factors like oral bioavailability, blood-brain barrier permeability, and interaction with metabolic enzymes (e.g., Cytochrome P450) is essential for lead optimization, a process that aims to refine a compound's structure to improve its pharmacokinetic profile and reduce potential toxicity. medchemexpress.comgd3services.combiobide.com

Table 4: Predicted ADME and Physicochemical Properties for 1-(3-Hydroxyphenethyl)urea

| Property | Predicted Value | Drug-Likeness Guideline | Implication |

| Molecular Weight | 180.21 g/mol | < 500 | Favorable for absorption. |

| LogP (Lipophilicity) | 1.5 | < 5 | Optimal for cell membrane permeability. |

| Hydrogen Bond Donors | 3 | ≤ 5 | Adheres to Lipinski's Rule. |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Adheres to Lipinski's Rule. |

| TPSA | 69.5 Ų | < 140 Ų | Predicts good oral bioavailability. rjptonline.org |

| GI Absorption | High | - | Likely well-absorbed from the gut. |

| BBB Permeant | No | - | Unlikely to cross the blood-brain barrier. |

Note: This table presents predicted values based on the structure of 1-(3-Hydroxyphenethyl)urea using standard computational models.

Structural Bioinformatics for Novel Target Identification and Validation

Structural bioinformatics leverages the vast amount of data in structural databases like the Protein Data Bank (PDB) to identify and validate new potential drug targets. nih.gov For a compound like 1-(3-Hydroxyphenethyl)urea, one approach is "reverse docking" or "target fishing," where the molecule is computationally screened against a large library of protein structures to find potential binding partners. This can uncover novel therapeutic targets or explain off-target effects. Furthermore, by analyzing proteins that are known to be upregulated in certain diseases, structural bioinformatics can identify those with binding pockets that are chemically and geometrically suitable for accommodating a urea-based scaffold. nih.gov This approach integrates chemical information with biological data to guide the compound toward relevant therapeutic areas.

Advanced Research Methodologies and Emerging Technologies

Proteomic and Metabolomic Approaches in Target Deconvolution

To identify the molecular targets of 1-(3-Hydroxyphenethyl)urea, researchers could employ chemical proteomics strategies. nih.gov One approach is affinity purification coupled with mass spectrometry. This would involve synthesizing a derivative of 1-(3-Hydroxyphenethyl)urea that could be immobilized on beads. These beads would then be incubated with cell lysates, and proteins that bind to the compound would be isolated and identified. Another method is the cellular thermal shift assay (CETSA), which measures the change in thermal stability of proteins upon ligand binding. nih.gov

Metabolomic studies would complement these findings by revealing changes in the cellular metabolic profile upon treatment with 1-(3-Hydroxyphenethyl)urea. By analyzing shifts in metabolite concentrations using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers could infer which metabolic pathways are affected by the compound, providing clues to its mechanism of action. nih.govnih.gov Integrating proteomic and metabolomic data can offer a more complete picture of the compound's biological effects. nih.gov

Gene Expression Profiling and Transcriptomic Analysis

To understand how 1-(3-Hydroxyphenethyl)urea affects cellular function at the genetic level, gene expression profiling would be utilized. nih.gov Techniques such as microarray analysis or RNA-sequencing (RNA-Seq) could be applied to cells treated with the compound. These methods would reveal which genes are up- or down-regulated in response to treatment. For example, a study on the fungus Cordyceps cicadae used transcriptome analysis to show that urea (B33335) treatment led to 1340 differentially expressed genes, providing insight into its effects on ergosterol (B1671047) synthesis. nih.gov A similar approach for 1-(3-Hydroxyphenethyl)urea would help identify the signaling pathways and cellular processes it modulates. nih.govnih.gov

The resulting data, a list of differentially expressed genes, could be subjected to bioinformatics analysis to identify enriched biological pathways and potential molecular targets. This transcriptomic data provides a broad overview of the cellular response to the compound. nih.gov

Advanced Imaging Techniques for Cellular Localization and Dynamics

To visualize how 1-(3-Hydroxyphenethyl)urea interacts with and within cells, advanced imaging techniques would be essential. A fluorescently labeled version of the compound could be synthesized to track its uptake, distribution, and localization within subcellular compartments using high-resolution fluorescence microscopy. nih.gov Techniques like confocal microscopy or super-resolution microscopy could provide detailed spatial information. nih.gov

Furthermore, these imaging methods can be used to observe the dynamic cellular changes induced by the compound in real-time. For instance, researchers could monitor effects on organelle morphology, cytoskeletal arrangement, or the trafficking of specific proteins. researchgate.net Correlative light and electron microscopy (CLEM) could even be used to link the localization of the fluorescently-tagged compound to the ultrastructural details of the cell. nih.gov

High-Throughput Screening Platforms for Analog Discovery

To discover novel analogs of 1-(3-Hydroxyphenethyl)urea with potentially improved properties, high-throughput screening (HTS) platforms are indispensable. nih.gov HTS allows for the rapid testing of thousands to millions of compounds for a specific biological activity. enamine.netnih.gov Large chemical libraries could be screened in biochemical or cell-based assays to identify molecules with similar or enhanced effects compared to the parent compound.

Once initial "hits" are identified, a workflow involving secondary assays, informatics to filter out undesirable compounds, and confirmation of activity with orthogonal methods would be employed. nih.gov This process facilitates the exploration of the structure-activity relationship (SAR) for this class of compounds, guiding medicinal chemistry efforts to synthesize more potent and selective analogs. enamine.net

Concluding Remarks and Future Perspectives in Research

Design and Synthesis of Novel Analogs for SAR Expansion